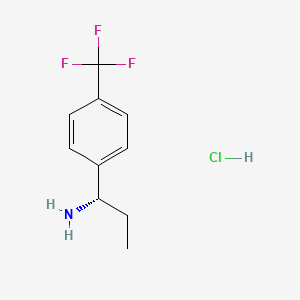

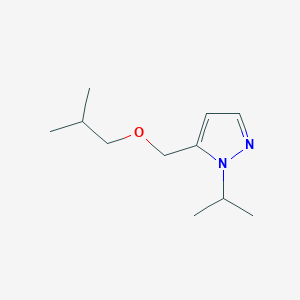

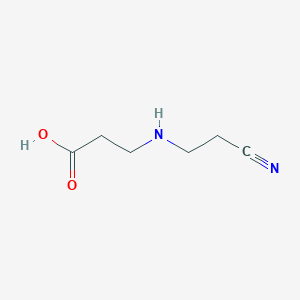

![molecular formula C22H20N4 B2762327 3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890614-95-6](/img/structure/B2762327.png)

3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties . They are known to have antitumor effects and other biological activities in a variety of cancer cell lines .

Synthesis Analysis

The synthetic route of pyrazolo[1,5-a]pyrimidine derivatives involves using 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine as the starting material. This undergoes a substitution reaction with pyrrolidine or morpholine to obtain an intermediate, which is then reduced to obtain another intermediate. This intermediate is acylated with phenyl chloroformate to obtain further intermediates, which finally react with heterocyclic compounds to obtain the desired derivatives .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their structural diversity. These compounds have significant photophysical properties, which have attracted a great deal of attention in material science .Scientific Research Applications

Antimycobacterial Activity

Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, highlighting their potential in the treatment of Mycobacterium tuberculosis. Novel analogues demonstrated potent in vitro growth inhibition, low hERG liability, and good stability, suggesting their promise as effective treatments (Sutherland et al., 2022).

Antiviral Activity

New series of pyrazole derivatives, including those related to the 3,5-diphenyl pyrazolo[1,5-a]pyrimidine structure, have shown strong antiviral activity against herpes simplex virus type-1, further supporting the therapeutic potential of these compounds in antiviral treatment (Tantawy et al., 2012).

Heterocyclic Synthesis and Biological Activities

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized for various biomedical applications, including as building blocks in heterocyclic synthesis for creating compounds with potential biological activities. These compounds have been explored for their antimicrobial, anti-inflammatory, and antitumor activities, indicating their versatility in medicinal chemistry applications (Harb et al., 2005).

Anticancer and Anti-Inflammatory Activities

Pyrazolo[1,5-a]pyrimidines have been evaluated for their anticancer and anti-inflammatory activities. Certain derivatives have shown significant antiproliferative effects against cancer cell lines, as well as anti-inflammatory properties, suggesting their potential as therapeutic agents in cancer and inflammatory diseases (El-Sayed Ali, 2009).

Enzymatic and Receptor Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various enzymes and receptors, including tyrosine kinases and adenosine receptors. These findings underscore the potential of these compounds in the development of new drugs targeting specific molecular pathways involved in diseases (Missbach et al., 2000).

Mechanism of Action

Target of Action

The primary target of 3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This interaction results in the inhibition of cell cycle progression, leading to the induction of apoptosis within cancer cells .

Biochemical Pathways

The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound has been described as having good physicochemical properties and biological characteristics , which may suggest favorable pharmacokinetic properties.

Result of Action

The compound exhibits potent cytotoxic activities against various cancer cell lines . It significantly inhibits the growth of these cells, with IC50 values in the nanomolar range . The compound also induces significant alterations in cell cycle progression and apoptosis within cancer cells .

Action Environment

It’s worth noting that the compound’s photophysical properties can be tuned, suggesting that its action might be influenced by environmental factors such as light .

Future Directions

The high research value and broad application prospects of pyrazolo[1,5-a]pyrimidines make them one of the research hotspots of antitumor drugs in recent years . Future research could focus on the design and synthesis of specific EGFR TKIs for the treatment of non-small cell lung cancer (NSCLC), as the number of patients with NSCLC is more than 80% of the total number of patients with lung cancer .

Biochemical Analysis

Biochemical Properties

3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . The compound’s interaction with CDK2 could potentially influence cell cycle progression and apoptosis .

Cellular Effects

In terms of cellular effects, this compound has been found to exhibit cytotoxic activities against various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been noted that compounds in the pyrazolo[1,5-a]pyrimidine family have tunable photophysical properties , which could potentially influence their stability and degradation over time.

Metabolic Pathways

As a purine analogue , it may interact with enzymes or cofactors involved in purine metabolism.

Properties

IUPAC Name |

3,5-diphenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4/c1-3-9-17(10-4-1)19-16-23-26-21(25-13-7-8-14-25)15-20(24-22(19)26)18-11-5-2-6-12-18/h1-6,9-12,15-16H,7-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOOUQNLTMUKKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

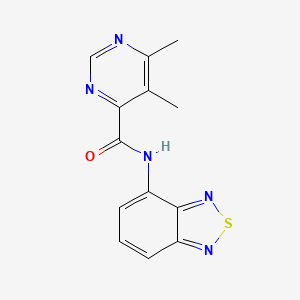

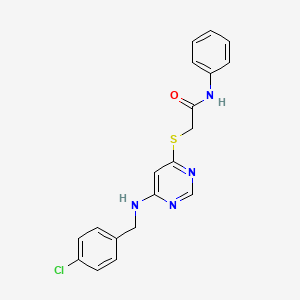

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762249.png)

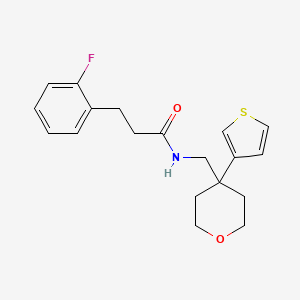

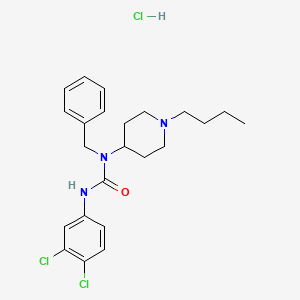

![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]methanone](/img/structure/B2762259.png)

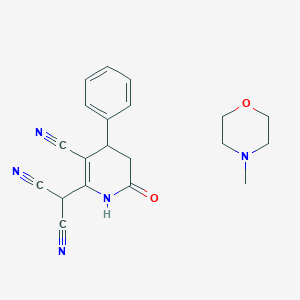

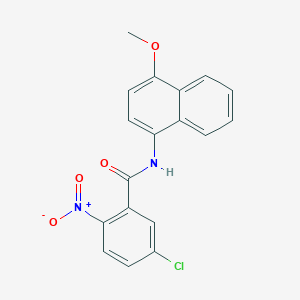

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2762260.png)

![7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2762264.png)

![8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762267.png)